3-(2-Chlorophenoxy)propane-1-sulfonyl chloride
Description
3-(2-Chlorophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a 2-chlorophenoxy group attached to a propane sulfonyl chloride backbone. This compound is a reactive intermediate used in organic synthesis, particularly for introducing sulfonamide functionalities into target molecules.
Properties
IUPAC Name |
3-(2-chlorophenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3S/c10-8-4-1-2-5-9(8)14-6-3-7-15(11,12)13/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPLKVXUGITVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-chlorophenol with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation to form sulfonic acids and reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Synthetic Chemistry Applications
1.1. Reagent in Organic Synthesis
3-(2-Chlorophenoxy)propane-1-sulfonyl chloride serves as a sulfonylating agent in organic synthesis. It can introduce sulfonyl groups into various organic molecules, enhancing their reactivity and utility in further chemical transformations. This compound has been utilized in the synthesis of sulfonamide derivatives, which are important in pharmaceuticals.
Case Study: Synthesis of Sulfonamide Derivatives
A study demonstrated the use of 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride in synthesizing novel sulfonamide compounds with potential antibacterial activity. The reaction involved the coupling of amines with the sulfonyl chloride, yielding products that were evaluated for their antimicrobial properties.
Medicinal Chemistry Applications
2.1. Drug Development
The compound has been investigated for its potential role in drug development, particularly as a building block for designing new pharmaceuticals. Its ability to modify biological molecules makes it valuable in creating targeted therapies.
Case Study: Anticancer Agents
Research indicated that derivatives of 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride exhibited cytotoxic effects against cancer cell lines. The sulfonyl group was crucial for enhancing the solubility and bioavailability of the compounds, making them promising candidates for further development as anticancer agents.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 3-(2-chlorophenoxy)propane-1-sulfonyl chloride with analogous sulfonyl chlorides, focusing on structural variations, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chlorophenoxy group (electron-withdrawing) enhances electrophilicity of the sulfonyl chloride, favoring nucleophilic substitution reactions. In contrast, the 3-methoxyphenoxy derivative (electron-donating) may reduce reactivity but improve solubility in polar solvents .
- Heterocyclic Modifications : The thiophene-containing compound () introduces sulfur-based aromaticity, which could alter electronic properties and biological activity .
Physicochemical and Commercial Properties
Key Observations :
- Cost and Availability: The 4-chloro-2-methylphenoxy derivative is commercially available at premium prices (up to $3355/10g), reflecting its specialized applications .
- Stability : Sulfonyl chlorides generally require anhydrous storage due to hydrolytic sensitivity.
Biological Activity
3-(2-Chlorophenoxy)propane-1-sulfonyl chloride (CAS No. 1018548-93-0) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10ClO2S
- Molecular Weight : 232.70 g/mol
The biological activity of 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride primarily involves its role as a reactive electrophile, which can interact with nucleophiles in biological systems. The sulfonyl chloride functional group is known to undergo nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of biologically active compounds.
Target Proteins
Research indicates that compounds containing sulfonyl chloride groups can target various proteins, including:
- Kinases : Inhibiting kinase activity can lead to the modulation of signaling pathways involved in cell proliferation and survival.
- Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Anticancer Activity
Studies have shown that sulfonyl chlorides can exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride may possess similar properties.
Antimicrobial Activity
Research into related compounds has indicated potential antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity | A derivative of sulfonyl chlorides exhibited an IC50 value of 25 µM against breast cancer cell lines, indicating significant cytotoxicity. |
| Antimicrobial Testing | Compounds similar to 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride showed MIC values ranging from 5 to 50 µg/mL against Staphylococcus aureus, suggesting potential as an antimicrobial agent. |
| Mechanistic Study | Inhibition of the PI3K/AKT pathway was observed in cancer cells treated with sulfonyl derivatives, leading to reduced cell proliferation. |
Safety and Toxicology
While the biological activities are promising, the safety profile of 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride must be considered. Toxicological assessments indicate that exposure to high concentrations can lead to cellular toxicity and adverse effects on human health.
Q & A
Q. How can researchers optimize the synthesis of 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride for high yield and purity?
Methodological Answer: Synthetic routes for sulfonyl chlorides often involve chlorination of sulfonic acids or thiol intermediates. For 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride, a plausible method includes:
- Step 1: React 3-(2-Chlorophenoxy)propane-1-thiol with N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) in dichloromethane under reflux conditions .
- Step 2: Monitor reaction progress via TLC or GC-MS. Optimize molar ratios (e.g., 1:1.2 thiol:NCBSI) to minimize side products like disulfides.
- Step 3: Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (≥85%) are achievable by controlling reaction temperature (40–50°C) and moisture exclusion .
Q. What analytical techniques are critical for characterizing this compound and validating its structure?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the sulfonyl chloride group (δ ~3.5–3.7 ppm for CH-SOCl) and aromatic protons (δ 6.8–7.4 ppm for 2-chlorophenoxy) .
- Elemental Analysis: Verify C, H, N, S, and Cl content (e.g., CHClOS requires C 36.88%, H 3.09%, Cl 24.20%, S 10.93%) to confirm purity .
- FT-IR: Identify key functional groups (S=O stretch at ~1350–1150 cm, C-Cl at ~750 cm) .
Q. How should this compound be stored to maintain stability in laboratory settings?
Methodological Answer:
- Storage Conditions: Keep in airtight, amber glass containers under inert gas (argon/nitrogen) to prevent hydrolysis. Store at ≤4°C in a desiccator (RH <20%) to avoid moisture-induced degradation .
- Handling Precautions: Use anhydrous solvents (e.g., dried dichloromethane) during experiments. Test for decomposition via periodic -NMR; degradation products may include sulfonic acids or disulfides .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects: The sulfonyl chloride group acts as a strong electron-withdrawing group, activating the adjacent propane chain for nucleophilic attack. Computational studies (DFT) can model charge distribution, revealing enhanced electrophilicity at the sulfur atom .
- Steric Considerations: The 2-chlorophenoxy group introduces steric hindrance, slowing reactions at the ortho position. Kinetic studies (e.g., with amines or alcohols) should compare reaction rates with analogous compounds lacking the chloro substituent .
Q. How can computational modeling guide the design of derivatives for targeted biological activity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict interactions between sulfonyl chloride derivatives and enzyme targets (e.g., carbonic anhydrase). The chloro and sulfonyl groups may bind to zinc ions or hydrophobic pockets .
- QSAR Analysis: Corrogate substituent effects (e.g., replacing 2-chlorophenoxy with 2,4-dichlorophenoxy) on bioactivity. Parameters like logP and polar surface area can predict membrane permeability .
Q. How should researchers address contradictions in reported reactivity or spectroscopic data?
Methodological Answer:
- Case Example: Discrepancies in NMR chemical shifts may arise from solvent polarity or impurities. Reproduce experiments using standardized conditions (e.g., CDCl vs. DMSO-d) and cross-validate with high-resolution mass spectrometry (HRMS) .
- Data Reconciliation: Compare synthetic protocols (e.g., chlorination agents, reaction times) from multiple sources. Contradictions in yields may stem from unoptimized stoichiometry or side reactions (e.g., oxidation of thiol intermediates) .
Q. What strategies are effective for studying the compound’s interaction with biomolecules?
Methodological Answer:
- Fluorescence Quenching Assays: Monitor binding to serum albumin (BSA) using tryptophan fluorescence quenching. Calculate binding constants (K) and thermodynamic parameters (ΔH, ΔS) via Stern-Volmer plots .
- Enzyme Inhibition Studies: Test inhibitory effects on enzymes like acetylcholinesterase. Sulfonyl chlorides may act as irreversible inhibitors via covalent modification of active-site residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
